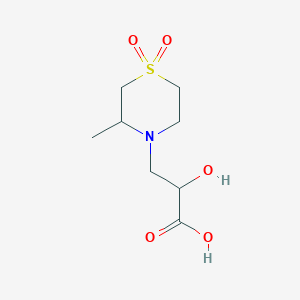
2-Hydroxy-3-(3-methyl-1,1-dioxo-1lambda-thiomorpholin-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-(3-methyl-1,1-dioxo-1lambda-thiomorpholin-4-yl)propanoic acid is a complex organic compound with a unique structure that includes a thiomorpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(3-methyl-1,1-dioxo-1lambda-thiomorpholin-4-yl)propanoic acid typically involves multiple steps. One common method includes the reaction of thiomorpholine with a suitable acylating agent to introduce the 3-methyl-1,1-dioxo group. This is followed by the addition of a hydroxypropanoic acid moiety under controlled conditions to ensure the correct placement of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.
化学反応の分析
Types of Reactions
2-Hydroxy-3-(3-methyl-1,1-dioxo-1lambda-thiomorpholin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The dioxo group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The thiomorpholine ring can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of various substituted thiomorpholine derivatives.
科学的研究の応用
2-Hydroxy-3-(3-methyl-1,1-dioxo-1lambda-thiomorpholin-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-Hydroxy-3-(3-methyl-1,1-dioxo-1lambda-thiomorpholin-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by mimicking the natural substrate or by binding to the active site. This inhibition can disrupt metabolic pathways and lead to various biological effects.
類似化合物との比較
Similar Compounds
2-Hydroxy-2-methylpropanoic acid: Similar in structure but lacks the thiomorpholine ring.
3-Hydroxy-2-methylpropanoic acid: Similar but with different functional group placement.
2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid: Contains a triazole ring instead of a thiomorpholine ring.
Uniqueness
2-Hydroxy-3-(3-methyl-1,1-dioxo-1lambda-thiomorpholin-4-yl)propanoic acid is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C8H15NO5S |
|---|---|
分子量 |
237.28 g/mol |
IUPAC名 |
2-hydroxy-3-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)propanoic acid |
InChI |
InChI=1S/C8H15NO5S/c1-6-5-15(13,14)3-2-9(6)4-7(10)8(11)12/h6-7,10H,2-5H2,1H3,(H,11,12) |
InChIキー |
FCVDBORLKSAMKE-UHFFFAOYSA-N |
正規SMILES |
CC1CS(=O)(=O)CCN1CC(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11873891.png)


![8-(Pyridin-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B11873904.png)


![Spiro[2.4]heptan-4-ol, phenylcarbamate](/img/structure/B11873918.png)


![6'-Fluoro-1'-methyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11873945.png)
![5-Isopropyl-2-(pyridin-4-yl)benzo[d]oxazole](/img/structure/B11873948.png)

![ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate](/img/structure/B11873961.png)

